molecular formula C17H10N2O2S B225857 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide

9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide

Cat. No. B225857
M. Wt: 306.3 g/mol
InChI Key: JOOCSHUEOQMEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties and potential biological activities.

Mechanism of Action

The mechanism of action of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide exhibits a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and proteins. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide. One area of interest is the development of new therapeutic agents based on the unique chemical properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to identify new synthetic methods for producing this compound in a more efficient and cost-effective manner.

Synthesis Methods

The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide involves the reaction of 2-aminothiazole with 9-fluorenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

The unique chemical structure of 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide makes it a promising candidate for various scientific research applications. This compound is known to exhibit potent inhibitory activity against certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which can be useful in the development of new therapeutic agents.

properties

Product Name

9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide

Molecular Formula

C17H10N2O2S

Molecular Weight

306.3 g/mol

IUPAC Name

9-oxo-N-(1,3-thiazol-2-yl)fluorene-1-carboxamide

InChI

InChI=1S/C17H10N2O2S/c20-15-12-5-2-1-4-10(12)11-6-3-7-13(14(11)15)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21)

InChI Key

JOOCSHUEOQMEDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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